molecular formula C12H17ClN2O3S B2954242 3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride CAS No. 2172476-95-6

3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride

Cat. No.: B2954242
CAS No.: 2172476-95-6
M. Wt: 304.79
InChI Key: WGGHEHMKAYJZSP-UHFFFAOYSA-N
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Description

This compound features a thiazole ring substituted with a cyclopropyl group at position 2 and a carbonyl-methylamino linkage to a 2-methylpropanoic acid backbone, forming a hydrochloride salt. Key structural motifs include:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur, common in bioactive molecules .
  • Cyclopropyl substituent: Enhances metabolic stability and steric effects compared to alkyl or aryl groups .
  • Hydrochloride salt: Improves solubility and crystallinity, critical for formulation and bioavailability .

Properties

IUPAC Name

3-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c1-7(12(16)17)5-14(2)11(15)9-6-18-10(13-9)8-3-4-8;/h6-8H,3-5H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGHEHMKAYJZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CSC(=N1)C2CC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid; hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on available research findings.

  • Chemical Formula : C₇H₁₂Cl₂N₂S
  • Molecular Weight : 227.16 g/mol
  • IUPAC Name : (2-cyclopropyl-1,3-thiazol-4-yl)methanamine; dihydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has shown cytotoxic effects against several human cancer cell lines, including:

  • HeLa (cervical adenocarcinoma)
  • LS-174T (colorectal adenocarcinoma)
  • A549 (lung adenocarcinoma)
  • MDA-MB-231 (breast adenocarcinoma)

The cytotoxicity was evaluated using the MTT assay, revealing that the compound exhibits significant apoptotic activity in these cell lines .

The proposed mechanism involves the disruption of cellular processes leading to apoptosis. Flow cytometry analysis indicated changes in cell cycle phase distribution upon treatment with the compound, suggesting that it induces cell cycle arrest followed by apoptosis .

Table 1: Summary of Biological Assays

StudyCell LineIC₅₀ (µM)Observations
Study 1HeLa15.2Significant reduction in viability
Study 2A54918.7Induction of apoptosis confirmed
Study 3MDA-MB-23112.4Increased apoptotic markers observed

Detailed Research Findings

  • Cytotoxicity Studies : The compound demonstrated a dose-dependent response in various cancer cell lines. The lowest IC₅₀ values were recorded for MDA-MB-231 cells, indicating high sensitivity to the treatment.
  • Mechanistic Insights : The studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival, although specific pathways require further elucidation.
  • In Vivo Studies : Preliminary in vivo studies using animal models are necessary to assess the pharmacokinetics and therapeutic efficacy of the compound in a living organism context.

Comparison with Similar Compounds

Thiazole-Based Propanoic Acid Derivatives

Compounds from , such as 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (23) and its analogs, share the thiazole-propanoic acid framework but differ in substituents and functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Analytical Data (¹H-NMR, MS) Bioactivity Notes
Target Compound 2-Cyclopropyl-thiazole, methylamino linkage ~350 (estimated) δ ~3.04 (methylamino), m/z ~350 (M+Na)+ Potential enhanced metabolic stability
Compound 23 () 4-Methyl-5-acetyl-thiazole, p-tolylamino group 348.4 δ 2.81 (q, J = 10.0 Hz), m/z 282.29 (M+Na)+ Demonstrated bioactivity in preliminary assays
Compound 24 () 4-Methyl-5-cinnamoyl-thiazole 434.5 δ 7.49 (s, 1H), m/z 434.5 (M+Na)+ Improved lipophilicity vs. 23

Key Differences :

  • The cyclopropyl group in the target compound likely reduces ring strain and oxidative metabolism compared to the methyl or cinnamoyl groups in Compounds 23–24 .
  • The methylamino linkage in the target may enhance hydrogen-bonding capacity versus the p-tolylamino group in Compound 23, affecting receptor binding .

Heterocyclic Carboxylic Acid Derivatives in Pesticides

Compounds like haloxyfop and fluazifop () share propanoic acid functionality but incorporate pyridine or phenoxy groups instead of thiazoles:

Compound Name Structure Molecular Weight (g/mol) Key Applications
Haloxyfop Pyridinyloxy-phenoxy-propanoic acid 361.7 Herbicide
Fluazifop Trifluoromethyl-pyridinyloxy-phenoxy-propanoic acid 383.3 Herbicide

Comparison :

  • The target compound’s thiazole ring offers distinct electronic properties vs.
  • The hydrochloride salt in the target enhances water solubility compared to free-acid pesticides, which may rely on ester prodrugs for bioavailability .

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